9-Oxa-5-azaspiro[3.6]decane
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Overview
Description
9-Oxa-5-azaspiro[3.6]decane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is notable for its unique structural features, which make it an interesting subject for various chemical and pharmaceutical studies. The presence of the spiro ring system imparts significant rigidity to the molecule, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-5-azaspiro[3.6]decane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with an epoxide under basic conditions, leading to the formation of the spirocyclic structure. For example, the reaction of 1,3-diaminopropane with ethylene oxide can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-5-azaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
9-Oxa-5-azaspiro[3.6]decane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxa-5-azaspiro[3.6]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecane
- 7-Oxa-2-azaspiro[4.5]decane
- 1,6-Dioxa-9-thiaspiro[4.5]decane
Uniqueness
9-Oxa-5-azaspiro[3.6]decane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
9-oxa-5-azaspiro[3.6]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDHADWSWRZUDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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